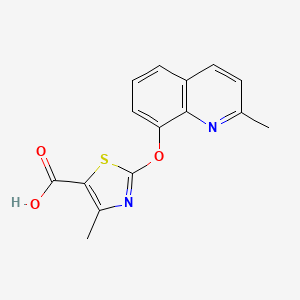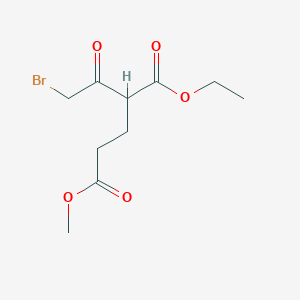
4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O It is characterized by the presence of a bromine atom, two difluoromethyl groups, and a difluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene typically involves the introduction of bromine, difluoromethyl, and difluoromethoxy groups onto a benzene ring. One common method is the bromination of a difluoromethoxy-substituted benzene derivative, followed by the introduction of difluoromethyl groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases and halogenating agents under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoromethyl groups can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, often in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include difluoromethyl alcohols.
Reduction: Products include difluoromethyl anions or reduced benzene derivatives.
Coupling: Products include biaryl compounds or more complex aromatic systems.
科学的研究の応用
4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The difluoromethyl and difluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-2,6-difluoroaniline: An aniline derivative with similar halogenation patterns, used in the synthesis of azo dyes and organic semiconductors.
4-Bromo-2,5-difluoroaniline: Another aniline derivative with applications in the synthesis of heterocycles and liquid crystals.
Uniqueness
4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene is unique due to the presence of both difluoromethyl and difluoromethoxy groups, which impart distinct electronic and steric properties
特性
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-5(7(10)11)6(3-4)14-8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCAXLPEAIOEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
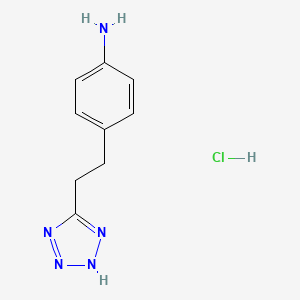
![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)
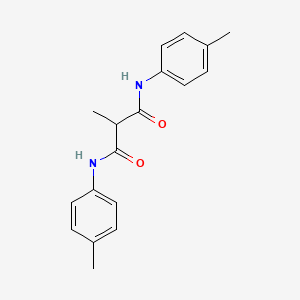
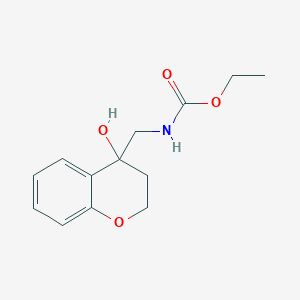
![4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2971400.png)
![5-Methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2971401.png)
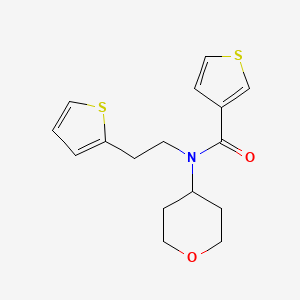
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)


![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)
